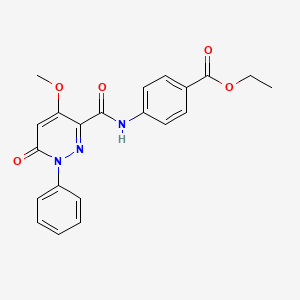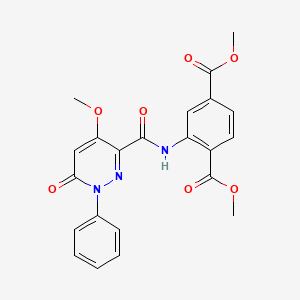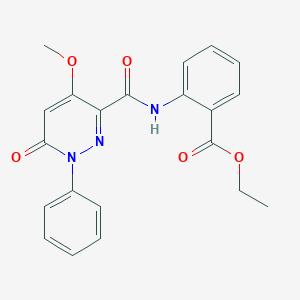
ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate (E4MOPDPAB) is an organic compound belonging to the class of pyridazines, which is a type of heterocyclic aromatic compound. It is a white crystalline solid with a molecular weight of 333.37 g/mol. E4MOPDPAB is an important intermediate in the synthesis of various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of other organic compounds.
Mécanisme D'action
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is believed to exert its antifungal, antibacterial, and anti-inflammatory activity through the inhibition of various enzymes. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are molecules involved in inflammation, and their inhibition can lead to anti-inflammatory effects. In addition, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is believed to inhibit the activity of aryl-hydrocarbon receptor (AhR), a receptor involved in the regulation of cell growth and differentiation. By inhibiting AhR, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can inhibit the growth and differentiation of cancer cells, leading to its potential use as a cancer biomarker.
Biochemical and Physiological Effects
ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and anti-inflammatory activity. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and aryl-hydrocarbon receptor (AhR). These effects can lead to a variety of therapeutic effects, such as the inhibition of inflammation and the inhibition of the growth and differentiation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is a relatively expensive compound and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate. One of the most promising directions is the development of new pharmaceuticals based on this compound. In addition, further research could be conducted on its potential use as a cancer biomarker. Additionally, further research could be conducted on its mechanism of action and its potential therapeutic effects. Finally, further research could be conducted on its potential use as a starting material for the synthesis of other organic compounds.
Méthodes De Synthèse
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can be synthesized using a variety of methods. One of the most commonly used methods is a three-step synthesis, which involves the reaction of ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (E4MOPDPC) with anhydrous ammonia and then with ethyl benzoate. In the first step, E4MOPDPC is reacted with anhydrous ammonia in a solvent such as dimethylformamide (DMF) at a temperature of around 80 °C. The reaction produces ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-ammonium benzoate (ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate-NH4). In the second step, the ammonium salt is reacted with ethyl benzoate in a solvent such as DMF at a temperature of around 80 °C. The reaction produces ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate (ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate).
Applications De Recherche Scientifique
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug discovery. ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been shown to have antifungal, antibacterial, and anti-inflammatory activity. It has been used to synthesize various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. In addition, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been studied for its potential use as a biomarker in cancer research. It has been shown to be an effective biomarker for the detection of cancer cells and for the monitoring of the progression of cancer.
Propriétés
IUPAC Name |
ethyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-21(27)14-9-11-15(12-10-14)22-20(26)19-17(28-2)13-18(25)24(23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZBROJYCKQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B6545722.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B6545730.png)
![N-(5-chloro-2-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545737.png)
![N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545754.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide](/img/structure/B6545761.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B6545771.png)
![1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate](/img/structure/B6545774.png)
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B6545809.png)



